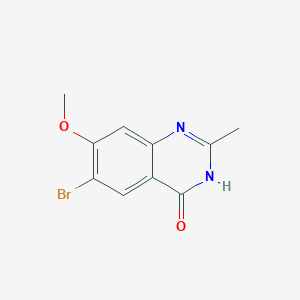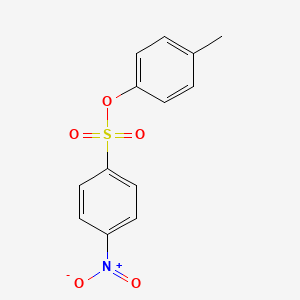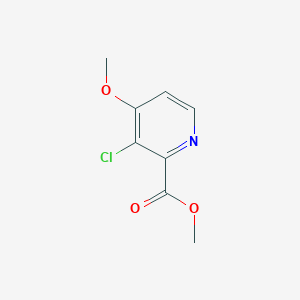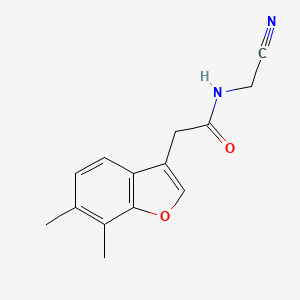
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one, also known as 6-Bromo-7-Methoxy-2-methylquinazolin-4-one, is an organic compound belonging to the quinazolin-4-one family. It is an important intermediate for the synthesis of pharmaceuticals, dyes, and other compounds. 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been extensively studied in recent years due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals and dyes. It has also been used as a reagent in organic synthesis. It has been used to synthesize quinazolinones, which are important intermediates in the synthesis of various drugs. In addition, 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been used to study the mechanism of action of various drugs.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been suggested that it may act as an antioxidant, although this has yet to be confirmed.
Biochemical and Physiological Effects
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, it has been shown to have anti-tumor activity in a number of animal models. Finally, it has been shown to have anti-inflammatory, anti-allergic, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it has a wide range of applications in organic synthesis and drug discovery. However, there are some limitations to using this compound in laboratory experiments. These include the fact that it is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, it is not very soluble in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one. One potential direction is to explore its potential as an anticancer drug. Another potential direction is to investigate its ability to inhibit the activity of other enzymes, such as proteases and kinases. In addition, further research could be conducted to explore its potential as an antioxidant and to investigate its ability to modulate the immune system. Finally, further research could be conducted to explore its potential as a drug delivery system.
Synthesemethoden
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one can be synthesized by several methods. The most common method is the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as sodium hydroxide. This reaction yields 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one in high yield. Another method involves the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as potassium carbonate and a catalyst such as trifluoromethanesulfonic acid. This method yields 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one in moderate yield.
Eigenschaften
IUPAC Name |
6-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBTOMTQCSLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)
![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)


![4-Methyl-6-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2947462.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947464.png)

![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2947466.png)

![3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate](/img/structure/B2947470.png)
![N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2947472.png)

![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)